1-Cyano-2-(naphthalen-1-yl)ethenyl acetate
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Overview
Description
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate is an organic compound with the molecular formula C15H11NO2 It is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate typically involves the reaction of naphthalene derivatives with cyanoacetates under specific conditions. One common method involves the use of ethyl cyanoacetate and naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyano group and the naphthalene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, with applications in drug discovery and development.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate can be compared with other similar compounds, such as:
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate: This compound has a similar structure but differs in the ester group, which can influence its reactivity and applications.
N-(Cyano(naphthalen-1-yl)methyl)benzamides:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
399566-28-0 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(1-cyano-2-naphthalen-1-ylethenyl) acetate |
InChI |
InChI=1S/C15H11NO2/c1-11(17)18-14(10-16)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-9H,1H3 |
InChI Key |
MBJMCKMIYIWWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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